4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine
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Overview
Description
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with diazenyl groups, which are known for their ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine typically involves the reaction of cyclohexene derivatives with nitrophenyl diazenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine exerts its effects involves interactions with specific molecular targets. The diazenyl groups can interact with enzymes and other proteins, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial potential.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: Used as a cheletropic trap for nitric oxide.
Uniqueness
4-methyl-2,6-bis[(E)-(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with various reagents makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
311317-24-5 |
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Molecular Formula |
C19H16N8O4 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis[(2-nitrophenyl)diazenyl]cyclohex-4-ene-1,3-diimine |
InChI |
InChI=1S/C19H16N8O4/c1-11-10-14(24-22-12-6-2-4-8-15(12)26(28)29)18(21)19(17(11)20)25-23-13-7-3-5-9-16(13)27(30)31/h2-10,14,19-21H,1H3 |
InChI Key |
GMJVNQZGAAVHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=N)C(C1=N)N=NC2=CC=CC=C2[N+](=O)[O-])N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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